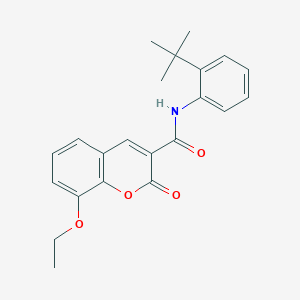
1-(3,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Übersicht
Beschreibung
1-(3,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as DFP-10825, is a small molecule inhibitor that has been developed for the treatment of cancer and other diseases. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Wirkmechanismus
1-(3,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a potent inhibitor of the protein kinase CK2, which is a key regulator of cell growth and survival. CK2 is overexpressed in many types of cancer, and is believed to play a role in promoting tumor growth and resistance to chemotherapy. By inhibiting CK2, 1-(3,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can block the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
1-(3,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting CK2, this compound can also modulate the activity of other signaling pathways that are involved in cancer cell growth and survival. 1-(3,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is required for the stability and function of many oncogenic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is its potent anti-tumor activity. This compound has shown efficacy in a wide range of preclinical models of cancer, and has the potential to be used in the treatment of many different types of cancer. However, there are also some limitations to the use of 1-(3,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments. For example, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 1-(3,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has not yet been extensively studied in humans, and there is limited information on its pharmacokinetics and safety profile.
Zukünftige Richtungen
There are a number of potential future directions for the development of 1-(3,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and related compounds. One area of interest is the combination of 1-(3,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol with other cancer drugs, such as chemotherapy or immunotherapy. This could potentially enhance the anti-tumor activity of 1-(3,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and improve its efficacy in the treatment of cancer. Another area of interest is the development of more potent and selective CK2 inhibitors, which could have improved pharmacological properties compared to 1-(3,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. Finally, there is also interest in the development of CK2 inhibitors for the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied in preclinical models of cancer, and has shown potent anti-tumor activity. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 1-(3,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many cancer drugs.
Eigenschaften
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F4N2O2/c13-6-2-1-5(3-7(6)14)10(21)20-12(22,11(17)18)4-8(19-20)9(15)16/h1-3,9,11,22H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWOWVMOPHVQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](3,4-dichlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-cyclopropyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266260.png)
![3-methyl-1-[(2,4,5-trichlorophenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266264.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266288.png)



![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266303.png)
![4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide](/img/structure/B4266315.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4266320.png)
![butyl 5-(aminocarbonyl)-4-methyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4266322.png)

